2-(三氟甲基硫代)苯基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

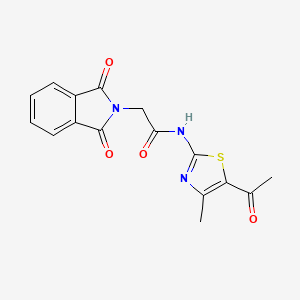

2-(Trifluoromethylthio)phenylacetic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the trifluoromethyl group-containing compounds discussed. It is likely to be a compound with a phenylacetic acid backbone substituted with a trifluoromethylthio group. This functional group is known for its electron-withdrawing properties and its potential to influence the reactivity and stability of the compounds it is part of.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been explored in several studies. For instance, the synthesis of α-(trifluoromethyl)phenylacetic acid was achieved starting from the cyanohydrin of ααα-trifluoroacetophenone, which involved steps like hydrogenolysis and acidic hydrolysis . Another study reported the synthesis of 2,4,5-trifluorophenylacetic acid from 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate, highlighting a reaction route that is short and avoids the use of toxic cyanide . These methods could potentially be adapted for the synthesis of 2-(trifluoromethylthio)phenylacetic acid by incorporating the appropriate sulfur-containing reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(trifluoromethylthio)phenylacetic acid has been studied using various spectroscopic techniques. For example, the use of 19F NMR spectroscopy has been employed to distinguish enantiomers of alcohols by converting them into diastereoisomeric esters with 2-fluoro-2-phenylacetic acid, which could be related to the structural analysis of 2-(trifluoromethylthio)phenylacetic acid . The electronic effects of substituents on the fluorine atom have been classified, which could provide insights into the electronic structure of the trifluoromethylthio group .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds has been the subject of various studies. For instance, the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid to form thiodifluoroindoleone derivatives demonstrates the potential for creating complex structures from simpler trifluoromethyl precursors . Additionally, the reactivity of alkyl 2,2,2-trifluoroethanesulfonates with nucleophiles in aqueous media has been investigated, which could be relevant to understanding the reactions involving the trifluoromethylthio group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethylthio)phenylacetic acid can be inferred from related compounds. The presence of the trifluoromethyl group is known to impart unique properties such as increased lipophilicity and stability to the compounds. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, was found to play a key role in catalytic activity, suggesting that the position of the trifluoromethyl group can significantly affect the properties of the molecule . The fluorine atoms in the trifluoromethyl group can also influence the acidity and reactivity of the adjacent functional groups, which would be an important consideration for 2-(trifluoromethylthio)phenylacetic acid.

科学研究应用

抗真菌活性

- 分离和抗真菌活性: 一项研究发现,与2-(三氟甲基硫代)苯基乙酸具有核心结构的苯基乙酸是从潮湿链霉菌中分离出来的,并显示出显着的抗真菌活性。该化合物抑制了各种真菌物种的生长,证明了其在抗真菌应用中的潜力 (Hwang et al., 2001).

制药工业

- 从废物流中回收: 苯基乙酸广泛用于制药工业,特别是在抗生素生产中。一项研究探讨了从稀释水性废物中回收苯基乙酸,这对于可持续制药实践至关重要 (Wasewar et al., 2015).

化学合成

- 用于合成的电羧化: 一项研究调查了在加压 CO2 中对苄氯进行电羧化以合成苯基乙酸。这项研究重点介绍了一种生产苯基乙酸的方法,可能也适用于 2-(三氟甲基硫代)苯基乙酸 (Chanfreau et al., 2008).

高级有机化学

- 烯烃的光催化苄基化: 研究表明,芳基乙酸可用作苄基自由基的来源,用于亲电烯烃的光催化苄基化。这一发现与在合成有机化学中操作 2-(三氟甲基硫代)苯基乙酸有关 (Capaldo et al., 2016).

催化

- 在脱水酰胺化中的作用: 一项针对 2,4-双(三氟甲基)苯基硼酸的研究(其结构与 2-(三氟甲基硫代)苯基乙酸相关)揭示了其作为羧酸和胺之间脱水酰胺化催化剂的有效性。这表明 2-(三氟甲基硫代)苯基乙酸具有潜在的催化应用 (Wang et al., 2018).

安全和危害

作用机制

Target of Action

It is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . This suggests that it may interact with the respiratory system, skin, and eyes.

Mode of Action

It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , indicating that it may interact with these targets or pathways.

Biochemical Pathways

Its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors suggests that it may influence pathways related to blood clotting and inflammation .

Result of Action

Its classification as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 suggests that it may cause respiratory irritation, skin irritation, and serious eye irritation .

Action Environment

It is recommended to be stored in a cool, dry area protected from environmental extremes .

生化分析

Biochemical Properties

It is known that phenylacetic acid derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that phenylacetic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that phenylacetic acid derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that phenylacetic acid derivatives can be involved in various metabolic pathways .

属性

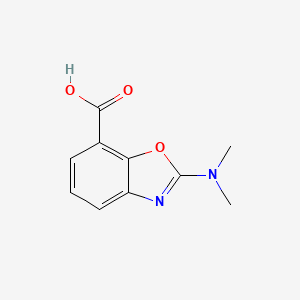

IUPAC Name |

2-[2-(trifluoromethylsulfanyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVZHMXCYDAXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

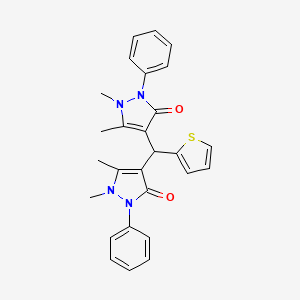

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2548714.png)

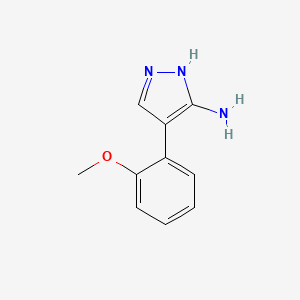

![N,N-Dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2548718.png)

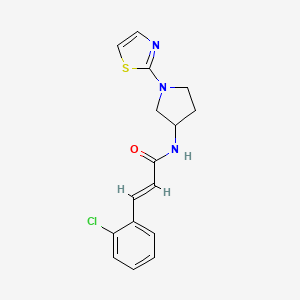

![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)

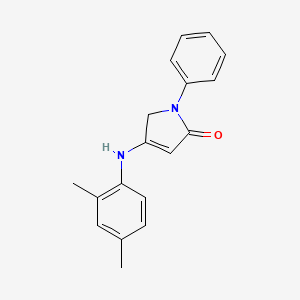

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)